2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- This compound, also known as piribedil , falls under the category of N-arylpiperazines.
- Its chemical formula is C₁₆H₁₈N₄O₂ , and its molecular weight is 298.34 g/mol .
- Piribedil is a vasodilator and has therapeutic applications beyond its vasodilatory effects.
Preparation Methods
- Piribedil can be synthesized through the following process:
- Start with 1-(3’,4’-methylenedioxybenzyl)piperazine (21 g) dissolved in anhydrous xylene (300 cc).
- Add anhydrous potassium carbonate (28 g) and then 2-chloropyrimidine (11.3 g).
- Heat the suspension at boiling point (130°C) for 9 hours.
- After cooling, extract the mixture with 10% hydrochloric acid.
- Render the acid solution alkaline with potassium carbonate, extract with chloroform, and obtain the oily product.
- Crystallize the product from boiling ethanol to yield crystals melting at 96°C .
Chemical Reactions Analysis
- Piribedil can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to each transformation.
- Major products formed depend on the specific reaction pathway.
Scientific Research Applications
- Piribedil acts as an antiparkinsonian agent by acting as a dopamine agonist.
- It also displays α₂-adrenergic antagonist properties.
- Additionally, piribedil has been investigated for its potential in counteracting age-related memory impairment, improving memory, attention, and psychomotor reactions .
Mechanism of Action
- The exact mechanism by which piribedil exerts its effects is not fully elucidated.
- It likely involves interactions with dopamine receptors and modulation of neurotransmitter pathways.
Comparison with Similar Compounds
- Piribedil’s uniqueness lies in its dual action as a dopamine agonist and α₂-adrenergic antagonist.
- Similar compounds include other antiparkinsonian agents and vasodilators.
Properties
Molecular Formula |
C26H25N5O4S2 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N5O4S2/c1-16-4-3-7-31-22(16)27-23(18(24(31)32)13-21-25(33)28(2)26(36)37-21)30-10-8-29(9-11-30)14-17-5-6-19-20(12-17)35-15-34-19/h3-7,12-13H,8-11,14-15H2,1-2H3/b21-13- |
InChI Key |
HSUNODMWCMDZKV-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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